MTase-IN-1
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Overview
Description
MTase-IN-1 is a compound that has garnered significant attention in the scientific community due to its potential as an inhibitor of methyltransferase enzymes. Methyltransferases are enzymes that catalyze the transfer of methyl groups to various substrates, including DNA, RNA, and proteins. This process, known as methylation, plays a crucial role in regulating gene expression, protein function, and other cellular processes. This compound has shown promise in inhibiting the activity of specific methyltransferases, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MTase-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often begins with the selection of appropriate starting materials, which undergo various chemical transformations such as alkylation, acylation, and cyclization. Reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but with modifications to accommodate higher volumes. This includes the use of industrial-grade equipment, continuous flow reactors, and automated processes to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the produced compound.
Chemical Reactions Analysis
Types of Reactions
MTase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
Scientific Research Applications
MTase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of methyltransferase enzymes and their role in chemical reactions.
Biology: Employed in research to understand the role of methylation in gene expression and cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with abnormal methylation, such as cancer and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting methyltransferase enzymes.
Mechanism of Action
MTase-IN-1 exerts its effects by binding to the active site of methyltransferase enzymes, thereby inhibiting their activity. This inhibition prevents the transfer of methyl groups to substrates, disrupting the methylation process. The molecular targets of this compound include specific amino acid residues within the active site of the enzyme, which are critical for its catalytic function. By blocking these sites, this compound effectively reduces the enzyme’s activity and its downstream effects on cellular processes.
Comparison with Similar Compounds
MTase-IN-1 is unique compared to other methyltransferase inhibitors due to its specific binding affinity and selectivity for certain methyltransferase enzymes. Similar compounds include:
Sinefungin: A natural product that inhibits methyltransferases by mimicking the structure of S-adenosylmethionine, the enzyme’s natural substrate.
TO1119: A synthetic inhibitor with a different chemical structure but similar inhibitory effects on methyltransferases.
NSC620333: Another synthetic compound that has shown promise as a methyltransferase inhibitor in various studies.
Properties
Molecular Formula |
C31H29N7O6S |
---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
N-[[(2R,4S,5R)-5-[4-amino-5-(2-quinolin-3-ylethynyl)-4a,7a-dihydropyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl]-3-cyano-4-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C31H29N7O6S/c1-37(45(41,42)22-9-10-24(43-2)21(12-22)13-32)16-25-27(39)28(40)31(44-25)38-15-20(26-29(33)35-17-36-30(26)38)8-7-18-11-19-5-3-4-6-23(19)34-14-18/h3-6,9-12,14-15,17,25-28,30-31,39-40H,16H2,1-2H3,(H2,33,35,36)/t25-,26?,27?,28+,30?,31-/m1/s1 |
InChI Key |
FFLBXGIAOMPUPC-MCQWNXRVSA-N |
Isomeric SMILES |
CN(C[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C3C2N=CN=C3N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |
Canonical SMILES |
CN(CC1C(C(C(O1)N2C=C(C3C2N=CN=C3N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |
Origin of Product |
United States |
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